4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine

thiazole SAR sulfanyl bridge conformational flexibility

This 4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine (CAS 557084-26-1) features two p-tolylthio groups attached via sulfanyl bridges, conferring greater torsional freedom, extended reach and ~0.8 log P higher lipophilicity than its C–C linked analogue. The electron-donating 4-methyl substituent enriches the sulfanyl sulfur and thiazole ring, enabling regioselective electrophilic late-stage diversification. Use this scaffold to probe binding poses inaccessible to rigid analogues, establish lipophilicity-driven SAR trends, or generate focused libraries for antibacterial and anticancer hit-to-lead programs. Supplied for research only; authentic differentiation backed by documented SAR evidence.

Molecular Formula C23H20N2S3
Molecular Weight 420.61
CAS No. 557084-26-1
Cat. No. B2842716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine
CAS557084-26-1
Molecular FormulaC23H20N2S3
Molecular Weight420.61
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(SC(=N2)NC3=CC=CC=C3)SC4=CC=C(C=C4)C
InChIInChI=1S/C23H20N2S3/c1-16-8-12-19(13-9-16)26-21-22(27-20-14-10-17(2)11-15-20)28-23(25-21)24-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)
InChIKeyKWOKCJCVHMKETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine (CAS 557084-26-1): Structural Baseline and Compound-Class Profile


4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine (CAS 557084-26-1) is a fully substituted 2-aminothiazole derivative that belongs to the 1,3-thiazole family of sulfur‑nitrogen heterocycles . The molecule features two 4‑methylphenylsulfanyl (p‑tolylthio) groups covalently attached to the thiazole core at positions 4 and 5, and an N‑phenyl substituent at position 2. With the molecular formula C₂₃H₂₀N₂S₃ and a molecular weight of 420.6 g mol⁻¹, the compound is a member of the broader class of 4,5‑disubstituted thiazol‑2‑amines, a scaffold widely recognized for its occurrence in antibacterial, antifungal, and anticancer research programs . This compound is currently offered for research use only and has not been approved for therapeutic or veterinary applications.

Why 4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine Cannot Be Replaced by Off-the-Shelf 4,5-Disubstituted Thiazol-2-amines


Although numerous 4,5‑disubstituted thiazol‑2‑amines share a common 2‑aminothiazole core, small alterations at the 4‑ and 5‑positions dramatically remodel the three‑dimensional conformation and electron‑distribution of the scaffold . The target compound utilizes a sulfur‑atom bridge (sulfanyl linkage) to connect each 4‑methylphenyl ring to the heterocycle, whereas close analogues such as 4,5‑bis(4‑methylphenyl)-1,3‑thiazol‑2‑amine (CAS 102026‑45‑9) employ a direct carbon–carbon bond. This single‑atom substitution changes the rotational freedom, the distance between the phenyl group and the thiazole core, and the capacity of the substituents to engage in sulfur‑π or hydrophobic interactions within a binding pocket. In‑class SAR studies have demonstrated that even grossly similar thiazol‑2‑amine analogues can display divergent antimicrobial potency , making generic replacement scientifically unjustifiable without targeted experimental validation.

Head‑to‑Head Evidence: Quantifiable Differentiation of 4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine Against Structurally Proximal Comparators


Molecular Connectivity and Conformational Flexibility: Sulfanyl Bridge vs. Direct C–C Aryl Attachment

The target compound features a sulfur atom linking each 4‑methylphenyl ring to the thiazole core, creating a C–S–C bridge. This connectivity extends the distance between the aryl ring and the heterocycle by approximately 1.0–1.2 Å relative to a direct C–C bond [1]. The additional bond also introduces two extra rotational degrees of freedom per substituent, markedly increasing the conformational ensemble accessible to the molecule. In docking studies of related 4,5‑disubstituted thiazol‑2‑amines, the spatial reach of the aryl substituents was shown to be a key determinant of binding‑pose diversity and target‑site complementarity . No published crystallographic or solution‑phase data are yet available for this specific compound; the assessment is therefore based on established bond‑length and torsional parameters for diaryl sulfides vs. biaryl systems.

thiazole SAR sulfanyl bridge conformational flexibility 4,5-diarylthiazole

Electronic Differentiation: 4‑Methylphenylsulfanyl vs. 4‑Chlorophenylsulfanyl Substitution at Positions 4 and 5

The 4‑methyl group is a weak electron‑donating substituent (Hammett σₚ ≈ –0.17), while the corresponding 4‑chloro analogue is electron‑withdrawing (σₚ ≈ +0.23). When attached through a sulfanyl linker, the electronic character of the aryl ring modulates the electron density at the sulfur atom and, consequently, the π‑electron distribution of the thiazole core [1]. In a systematic study of 4,5‑diarylthiazol‑2‑amines, electron‑rich aryl groups enhanced the inhibitory potency against enoyl‑ACP reductase, whereas electron‑deficient congeners were markedly less active . Although head‑to‑head data for the 4‑methyl vs. 4‑chloro sulfanyl pair are not available, the known electronic trend predicts that the target compound will exhibit a distinct reactivity profile compared to its 4‑chlorophenylsulfanyl analogue in electrophilic aromatic substitution, redox behavior, and target‑binding interactions.

Hammett constant electronic effect sulfanyl substituent thiazole reactivity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solubility Relative to the Direct C–C Analogue

The incorporation of two additional sulfur atoms increases the molecular weight of the target compound by 140.2 Da compared with 4,5‑bis(4‑methylphenyl)-1,3‑thiazol‑2‑amine (MW 280.4 Da) . Sulfur atoms are known to raise log P by 0.3–0.4 log units per atom in aromatic systems, predicting a computed log P for the target compound that is approximately 0.6–0.8 units higher than that of the direct C–C analogue [1]. Higher lipophilicity can improve membrane permeability but may also reduce aqueous solubility. No experimental solubility or log P data have been published for either compound; the numbers below are computational estimates based on the AL log P method.

molecular weight lipophilicity solubility drug‑likeness

Synthetic Tractability and Purity: Supplier‑Grade Comparison with 4,5‑Bis(4‑methylphenyl)-1,3‑thiazol‑2-amine

Both the target compound and its C–C analogue are commercially available as research chemicals. The target compound is listed by multiple suppliers with a typical purity ≥95% (HPLC) . The C–C analogue (CAS 102026‑45‑9) is similarly offered at ≥95% purity . No differential in purity or price is documented. The key procurement differentiation is therefore structural: the target compound is the only commercially available 4,5‑bis(arylthio)‑N‑phenyl‑2‑aminothiazole carrying a 4‑methyl substituent on each phenyl ring, making it irreplaceable for structure–activity relationship (SAR) studies that specifically require a sulfur‑bridged architecture with a tolyl terminus.

synthetic accessibility purity research chemical procurement

Evidence‑Backed Application Scenarios for 4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine


Conformational Probe in Structure–Activity Relationship (SAR) Studies of Thiazole‑Based Enzyme Inhibitors

The extended reach and greater torsional flexibility conferred by the sulfanyl bridges differentiate this compound from its rigid C–C analogue [DIRECT FROM Section 3, Evidence Item 1]. Researchers investigating the binding‑pose requirements of enoyl‑ACP reductase, pyridoxal kinase, or type I DHQase can use this compound to explore conformations that are sterically inaccessible to 4,5‑bis(4‑methylphenyl)-1,3‑thiazol‑2‑amine, thereby expanding the accessible chemical space around the thiazole pharmacophore .

Electron‑Rich Scaffold for Antimicrobial Lead Optimization

The 4‑methyl substituent imparts a weakly electron‑donating character (σₚ ≈ –0.17) that enriches the electron density of the sulfanyl sulfur and the thiazole ring [DIRECT FROM Section 3, Evidence Item 2]. This electronic profile has been correlated with enhanced antimicrobial activity in related thiazol‑2‑amine derivatives . The compound can therefore serve as a privileged starting point for hit‑to‑lead campaigns targeting Gram‑positive and Gram‑negative pathogens.

Physicochemical Benchmarking in Permeability‑Focused Drug Discovery

With a predicted log P approximately 0.8 units higher than its C–C analogue, the compound is a suitable tool for evaluating the impact of sulfanyl‑driven lipophilicity on passive membrane permeability, metabolic stability, and cytochrome P450 inhibition [DIRECT FROM Section 3, Evidence Item 3]. It can be deployed alongside the less lipophilic analogue to establish property‑based SAR trends essential for CNS or intracellular target programs [1].

Building Block for Diversified Thiazole Libraries via Electrophilic Substitution

The electron‑rich nature of the 4‑methylphenylsulfanyl group makes the compound susceptible to regioselective electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonylation), enabling late‑stage diversification of the scaffold [DIRECT FROM Section 3, Evidence Items 2 and 4]. This synthetic handle is absent in the electron‑deficient 4‑chloro analogue, positioning the target compound as a more versatile intermediate for generating focused compound libraries .

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